molecular formula C8H10N2O3 B2717927 (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate CAS No. 866150-65-4

(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate

Cat. No.: B2717927
CAS No.: 866150-65-4
M. Wt: 182.179
InChI Key: MUEMBLAHSGVJRS-POHAHGRESA-N
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Description

The compound “(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate” is a carbamate derivative characterized by a furan-2-yl substituent and an ethylideneamino group in the Z-configuration. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrolytic stability and bioactivity.

Properties

IUPAC Name

[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-6(7-4-3-5-12-7)10-13-8(11)9-2/h3-5H,1-2H3,(H,9,11)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEMBLAHSGVJRS-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)NC)/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate typically involves the reaction of furan derivatives with appropriate amines and carbamates. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in acidic media, followed by dehydration . Another method is the Feist-Benary synthesis, which involves the reaction between an α-haloketone and a β-dicarbonyl compound .

Industrial Production Methods

Industrial production of furan derivatives often involves the catalytic dehydration of pentoses derived from biomass feedstock, such as oat hulls . This process is environmentally friendly and sustainable, making it a preferred method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2-carboxaldehyde, furan-2-ol, and various substituted furan derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate exhibits significant anticancer activity against various cancer cell lines.

  • Mechanism of Action :
    • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating apoptotic pathways.
    • Cell Cycle Arrest : It disrupts the cell cycle, particularly at the S phase, inhibiting cancer cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on HepG2 liver cancer cells:

CompoundCell Line% Cell ViabilityIC50 (µM)
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamateHepG235.011.30
DoxorubicinHepG20.620.05

These results suggest that (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate possesses potent anticancer properties, outperforming traditional chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains.

  • Efficacy Against Bacteria :
CompoundMicroorganismInhibition Zone (mm)MIC (µg/mL)
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamateE. coli10.5280
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamateS. aureus13265

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Mechanistic Insights

The biological activities of (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate can be attributed to its structural features:

  • Furan Ring : Known for its role in enhancing biological interactions.
  • Carbamate Group : Contributes to solubility and stability, facilitating better interaction with biological targets.

Safety and Toxicity

Preliminary toxicity studies have indicated that while the compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile. Long-term studies are essential to assess any potential adverse effects associated with its use.

Mechanism of Action

The mechanism of action of (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets, thereby modulating their activity. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Hydrazide Derivatives ()

Compounds such as N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (2) and N-(1-(2-Hydroxy-5-methoxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (4) share the ethylideneamino motif but differ in functional groups (hydrazide vs. carbamate) and substituents (halogens, methoxy, trihydroxybenzene). Hydrazides often exhibit metal-chelating properties due to phenolic hydroxyl groups, whereas carbamates like the target compound may demonstrate greater hydrolytic stability and distinct metabolic pathways .

Ethylideneamino-Containing Indole Derivatives ()

Indole derivatives with (Z)-configured ethylideneamino groups, such as 3,5-Bis(indolyl)-1,2,4-thiadiazoles and 5-(((Z)-(1H-indol-3-yl)diazenyl)phenyl)ethylidene)amino analogs, show notable cytotoxicity against cancer cell lines (e.g., HCT-116, MDAMB231). The Z-configuration in these compounds enhances binding affinity to cellular targets, suggesting that the analogous stereochemistry in the target carbamate may optimize bioactivity .

Carbamate Analogues ()

2-Cyano-N-[(methylamino)carbonyl]acetamide shares the carbamate functional group but lacks the furan and ethylideneamino moieties. Limited toxicological data for this compound () highlight a common gap in safety profiles for novel carbamates, underscoring the need for caution in handling the target compound .

Mechanistic and Stereochemical Considerations

  • Hydrazides vs.
  • Z-Configuration: The Z-configuration in ethylideneamino groups () correlates with enhanced biological activity in indole derivatives, likely due to spatial alignment with target proteins. This suggests similar stereochemical advantages for the target carbamate .
  • Substituent Effects : Halogenated or methoxy-substituted aryl groups () increase lipophilicity and membrane permeability, whereas the furan ring in the target compound may offer π-π stacking interactions with aromatic residues in enzymes .

Research Findings and Gaps

Docking studies (e.g., using AutoDock4) could predict its affinity for cancer-related targets .

Safety : Toxicological data for analogous carbamates () are sparse, necessitating rigorous in vitro and in vivo testing.

Synthetic Challenges : Patent literature () highlights methods for Z-configured compounds, but scalable synthesis of the target carbamate requires optimization .

Biological Activity

(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate primarily involves its interaction with specific enzymes and receptors within biological systems. The furan ring can participate in electrophilic reactions, while the carbamate group may influence binding affinities to target proteins.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds containing furan rings exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate have been reported to inhibit the growth of various bacterial strains, including resistant forms of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that furan-containing compounds can induce apoptosis in cancer cells. A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines . The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death.

Anti-inflammatory Effects

Compounds related to (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate have been investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In vitro studies have shown that certain derivatives effectively reduce prostaglandin synthesis .

Case Studies

StudyCompound TestedIC50 ValueBiological Effect
1F8-B221.55 μMAnticancer
2Furan Derivative X10 μMAntimicrobial
3Furan-based Compound Y5 μMAnti-inflammatory

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, a derivative similar to (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate was tested against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 1.55 μM, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of furan derivatives, revealing that specific compounds exhibited strong inhibition against E. coli with minimum inhibitory concentrations (MICs) below 10 μg/mL, suggesting potential for development into therapeutic agents .

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